Chromic acid

概述

描述

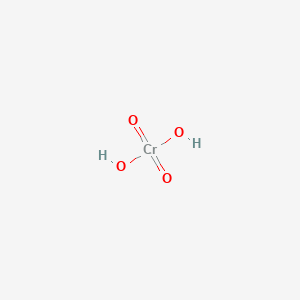

Chromic acid (H₂CrO₄) is a strong, corrosive, and carcinogenic oxyacid of chromium, primarily existing in aqueous solutions or as part of dichromate (Cr₂O₇²⁻) and chromate (CrO₄²⁻) salts. This compound contains hexavalent chromium (Cr⁶⁺), a potent oxidizer with applications spanning electroplating, organic synthesis, wood treatment, and glass cleaning .

准备方法

Synthetic Routes and Reaction Conditions: In laboratory settings, chromic acid is typically prepared by adding concentrated sulfuric acid to an aqueous solution of sodium dichromate or potassium dichromate . The reaction is as follows: [ \text{Na}_2\text{Cr}_2\text{O}_7 + \text{H}_2\text{SO}_4 \rightarrow \text{H}_2\text{CrO}_4 + \text{Na}_2\text{SO}_4 ]

Industrial Production Methods:

化学反应分析

Oxidation of Alcohols

Chromic acid oxidizes primary alcohols to carboxylic acids and secondary alcohols to ketones via a chromate ester intermediate . The mechanism involves:

-

Ester formation : Alcohol reacts with HCrO₄⁻ to form a chromate ester.

-

Protonation : Acidic conditions stabilize the intermediate.

-

Elimination : Cleavage of the C–H bond yields the oxidized product (ketone or carboxylic acid) and Cr(IV) .

Kinetic Data :

| Acid Concentration | Reaction Order in H⁺ | Active Species | Rate Law |

|---|---|---|---|

| Dilute (≤1 M) | First order | HCrO₄⁻ | Rate = k[HCrO₄⁻][Alcohol][H⁺] |

| Concentrated (>1 M) | Second order | H₂CrO₄ | Rate = k[H₂CrO₄][Alcohol][H⁺]² |

Isotope effect studies (k_H/k_D ≈ 6) confirm C–H bond cleavage as the rate-determining step .

Aldehyde Oxidation

Aldehydes are rapidly oxidized to carboxylic acids under acidic conditions. The reaction proceeds through a hydrate intermediate, which reacts with HCrO₄⁻ to form a chromate ester before elimination .

Example :

Aromatic Methyl Group Oxidation

Methylbenzenes (e.g., toluene) are oxidized to benzoic acids via radical intermediates :

Oxidative Scission

Alkenes and cyclic ketones undergo cleavage. For example, indene is converted to homophthalic acid :

Reagent Variations

Chromate Ester Pathway

Kinetic and Isotope Studies

-

Isotope Effects : Primary kinetic isotope effects (k_H/k_D ≈ 6) indicate C–H bond breaking is rate-limiting .

-

Acid Dependence : Rate increases with H⁺ concentration due to protonation of chromate species .

Chromium Plating

This compound baths (250–400 g/L CrO₃) deposit chromium metal via reduction :

Qualitative Analysis

Dilute this compound detects primary/secondary alcohols and aldehydes by color change (orange → green) .

科学研究应用

Chromic acid has a wide range of applications in scientific research and industry:

Chemistry: Used as a reagent for oxidizing alcohols and other organic compounds.

Biology: Utilized in staining techniques for microscopy.

Medicine: Employed in the preparation of certain pharmaceuticals.

Industry: Widely used in chrome-plating, ceramic glazes, colored glass, and as a cleaning agent for laboratory glassware

作用机制

Chromic acid exerts its effects through its strong oxidizing properties. The mechanism involves the addition of the alcohol oxygen to chromium, making it a good leaving group. A base (often water) then removes a proton from the carbon, forming a new π bond and breaking the O-Cr bond .

相似化合物的比较

Key Properties:

- Chemical Formula: H₂CrO₄ (monomeric form); H₂Cr₂O₇ (dichromic acid, polymeric form) .

- Molecular Weight : 118.008 g/mol .

- Appearance : Dark purple crystals or bright orange-red aqueous solutions .

- Density : 1.201 g/cm³; Melting Point : 197°C (decomposes at 250°C) .

- Acidity : pKa₁ ≈ -0.8 to 1.6; pKa₂ ≈ 6.5 .

- Oxidation State : Cr⁶⁺, which readily reduces to Cr³⁺, releasing energy .

Dithis compound (H₂Cr₂O₇)

Chemical Relationship : Dithis compound is the dimeric form of this compound, formed by condensation of two H₂CrO₄ molecules. It dominates in acidic solutions (pH < 2), while chromate ions (CrO₄²⁻) prevail in alkaline conditions .

Properties :

- Oxidizing Strength : Stronger than H₂CrO₄ due to higher Cr⁶⁺ concentration per molecule.

- Uses : Similar to this compound but preferred in reactions requiring higher oxidative power, such as dye synthesis .

Chromium Trioxide (CrO₃)

Chemical Relationship : The anhydride of this compound, CrO₃ reacts with water to form H₂CrO₄ .

Properties :

- Oxidizing Capacity: Among the strongest known oxidizers, used in organic oxidations and pyrotechnics.

- Hazards : Highly corrosive; inhalation causes respiratory damage .

Chromates (CrO₄²⁻) and Dichromates (Cr₂O₇²⁻)

Chemical Relationship : Chromate and dichromate ions interconvert depending on pH:

$$ 2\text{CrO}4^{2-} + 2\text{H}^+ \leftrightarrow \text{Cr}2\text{O}7^{2-} + \text{H}2\text{O} \quad (K = 4.2 \times 10^{14}) $$

.

Applications :

- Chromates : Used as pigments (e.g., chrome yellow, PbCrO₄) and corrosion inhibitors .

- Dichromates: Employed in tanning, photography, and analytical chemistry . Toxicity: Both are carcinogenic, with dichromates posing higher risks due to greater solubility .

Sulfuric Acid (H₂SO₄)

Comparison Basis : Both are strong acids, but this compound is a stronger oxidizer.

| Property | This compound (H₂CrO₄) | Sulfuric Acid (H₂SO₄) |

|---|---|---|

| Oxidizing Strength | Extreme (Cr⁶⁺ → Cr³⁺) | Moderate (S⁶⁺ → S⁴⁺/S⁰) |

| Primary Use | Organic oxidation, plating | Industrial catalyst, electrolyte |

| Environmental Impact | High toxicity (Cr⁶⁺) | Less toxic but corrosive |

Chromium(III) Nitrate (Cr(NO₃)₃)

Contrasting Mechanism: Unlike this compound, Cr³⁺ in chromium(III) nitrate forms coordination complexes with wood polymers without oxidation.

Data Table: Comparative Properties of Chromium Acids and Related Compounds

| Compound | Formula | Oxidation State | Key Uses | Hazards |

|---|---|---|---|---|

| This compound | H₂CrO₄ | Cr⁶⁺ | Electroplating, organic oxidation | Carcinogenic, corrosive |

| Dithis compound | H₂Cr₂O₇ | Cr⁶⁺ | Dye synthesis, strong oxidant | High toxicity, environmental hazard |

| Chromium Trioxide | CrO₃ | Cr⁶⁺ | Pyrotechnics, oxidizer | Corrosive, respiratory irritant |

| Sodium Chromate | Na₂CrO₄ | Cr⁶⁺ | Pigments, corrosion inhibition | Carcinogenic, mutagenic |

| Potassium Dichromate | K₂Cr₂O₇ | Cr⁶⁺ | Analytical reagent, tanning | Toxic, aquatic pollutant |

| Chromium(III) Nitrate | Cr(NO₃)₃ | Cr³⁺ | Wood treatment, catalysis | Low toxicity compared to Cr⁶⁺ forms |

Critical Research Findings

- Wood Treatment : this compound’s efficacy arises from Cr⁶⁺ oxidation and subsequent Cr³⁺ coordination with wood hydroxyl groups, forming water-insoluble complexes. Chromium(III) nitrate achieves similar results without oxidation, emphasizing coordination’s role .

- Environmental Impact : Cr⁶⁺ compounds are prioritized pollutants due to persistence and bioaccumulation. Substitutes like Cr³⁺ salts or organic acids are being explored .

- Safety Protocols : LANXESS Corporation mandates NIOSH-approved respirators, chemical gloves, and rigorous training for handling this compound to mitigate occupational exposure .

生物活性

Chromic acid, primarily composed of chromium trioxide (CrO₃), is a potent oxidizing agent with significant biological activity. This compound is known for its toxicological effects, particularly in occupational settings, where exposure can lead to severe health issues. This article explores the biological activity of this compound, focusing on its mechanisms of toxicity, case studies, and relevant research findings.

Mechanisms of Toxicity

This compound exerts its biological effects primarily through the following mechanisms:

- Oxidative Stress : this compound induces oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components, including lipids, proteins, and DNA. The oxidative DNA damage is particularly concerning as it can lead to mutations and cancer development .

- DNA Interaction : Studies have shown that chromium species, including Cr(VI) from this compound, can interact with DNA. For instance, CrO₃ has been reported to cause DNA strand breaks and degradation of plasmid DNA at concentrations above 80 µM. The mode of interaction often involves intercalation between DNA bases .

- Cellular Uptake : The uptake of chromate ions ( and ) occurs rapidly via sulfate transporters in cells. Once internalized, Cr(VI) is reduced to Cr(III), which can still exert toxic effects by binding to cellular macromolecules .

Toxicological Profile

The toxicological profile of this compound reveals various adverse health effects associated with exposure:

- Acute Effects : Acute exposure can lead to respiratory distress, cough, and pulmonary edema. Inhalation of this compound mist at concentrations as low as 20 mg/m³ has resulted in significant respiratory symptoms .

- Chronic Effects : Long-term exposure is linked to serious conditions such as renal failure, liver damage, and nasal mucosa injuries. A case study documented a worker who developed acute renal failure after extensive exposure to this compound mist .

- Carcinogenicity : Epidemiological studies indicate that this compound is a potential carcinogen. Workers exposed to chromium compounds have shown elevated rates of lung cancer compared to expected rates in the general population .

Case Study 1: Occupational Exposure

A notable case involved a worker in a chrome-plating facility who experienced severe liver damage and acute renal failure due to external burns from this compound. This incident underscores the acute toxicity associated with high concentrations of this compound exposure .

Case Study 2: Rhabdomyolysis and Renal Failure

Another case highlighted a young worker who developed rhabdomyolysis and renal failure after handling mobile phone batteries containing chromium. His blood tests revealed significantly elevated chromium levels, leading to a diagnosis of chromium toxicity. He required extensive medical treatment including dialysis .

Research Findings

Recent studies have provided insights into the biological activity of this compound:

- Oxidative Damage : Research indicates that Cr(VI) species can induce oxidative DNA damage through various pathways, contributing to mutagenesis and carcinogenesis .

- Immune Response : Chromium exposure has been linked to altered immune responses, including increased phagocytic activity in macrophages and histopathological changes in lymph nodes .

- Renal Toxicity : Studies show that chromium accumulates preferentially in the kidneys, leading to tubular damage and dysfunction upon chronic exposure .

Data Summary

| Study/Case | Findings | Implications |

|---|---|---|

| This compound Burns | Severe liver damage and renal failure | Highlights acute toxicity in occupational settings |

| Occupational Exposure | Elevated lung cancer rates among workers | Indicates carcinogenic potential |

| Rhabdomyolysis Case | High blood chromium levels leading to renal failure | Suggests need for monitoring in industrial environments |

常见问题

Q. Basic: What are the standard in situ synthesis protocols for chromic acid in laboratory settings, and how do reaction conditions affect its stability?

This compound (H₂CrO₄) is typically synthesized by adding concentrated sulfuric acid (H₂SO₄) to sodium or potassium dichromate (Na₂Cr₂O₇ or K₂Cr₂O₇) in aqueous solution. The reaction proceeds as:

Key factors influencing stability include:

- Temperature : Elevated temperatures accelerate decomposition into Cr³⁺ species.

- pH : Acidic conditions (pH < 2) stabilize this compound; neutral/basic conditions promote dichromate (Cr₂O₇²⁻) or chromate (CrO₄²⁻) formation.

- Concentration : High sulfuric acid concentrations inhibit side reactions but increase corrosivity.

Always prepare this compound fresh and monitor color changes (orange → red → green) to detect reduction to Cr³⁺ .

Q. Basic: What methodological considerations are critical when using this compound as an oxidizing agent for alcohols in organic synthesis?

This compound oxidizes primary alcohols to carboxylic acids and secondary alcohols to ketones. Key steps:

Reagent Preparation : Use a 1:1 molar ratio of Na₂Cr₂O₇ to H₂SO₄ in water.

Reaction Monitoring : Observe color change from orange (Cr⁶⁺) to green (Cr³⁺) to confirm completion.

Workup : Quench excess reagent with isopropanol, then neutralize with NaHCO₃ to avoid over-oxidation.

Product Isolation : Extract with dichloromethane and purify via distillation or recrystallization.

Caution : Tertiary alcohols are inert; aldehydes may further oxidize. Validate yields via GC-MS or IR spectroscopy .

Q. Advanced: How can factorial design optimize this compound-mediated redox reactions in metallurgical applications?

A full factorial design (e.g., 2⁴ design) can evaluate variables like:

- Aluminum stoichiometry (100–130% of theoretical requirement).

- Iron source (Fe₂O₃ vs. Fe metal).

- This compound booster concentration (0–5 wt%).

- Temperature (800–1200°C).

Response metrics : Cr recovery efficiency, alloy purity (via SEM-EDS), and energy consumption.

Statistical analysis : Use ANOVA to identify significant factors and interactions. Optimize via response surface methodology (RSM) to balance cost and performance .

Q. Advanced: How should researchers reconcile conflicting pKa values reported for this compound in aqueous systems?

Reported pKa values for H₂CrO₄ range from −0.8 to 1.6 due to:

- Measurement techniques : Potentiometric vs. spectroscopic methods yield discrepancies.

- Ionic strength effects : High sulfate concentrations (from H₂SO₄) alter activity coefficients.

- Speciation complexity : Concurrent equilibria involving HCrO₄⁻, Cr₂O₇²⁻, and CrO₄²⁻.

Resolution strategy :

Standardize conditions (ionic strength, temperature).

Use UV-Vis spectroscopy to quantify Cr⁶⁺ species.

Validate with computational models (e.g., Pitzer equations for ionic interactions) .

Q. Basic: What safety protocols are essential for handling this compound in laboratory environments?

- Personal protective equipment (PPE) : Nitrile gloves, chemical-resistant goggles, and lab coats.

- Ventilation : Use fume hoods for synthesis and quenching.

- Waste management : Neutralize waste with NaHSO₃ to reduce Cr⁶⁺ to less toxic Cr³⁺, then precipitate as Cr(OH)₃ at pH 8–9.

- Exposure limits : Adhere to NIOSH REL (0.001 mg Cr⁶⁺/m³) and OSHA PEL (0.005 mg/m³) .

Q. Advanced: What analytical techniques validate this compound’s role in catalase activity assays?

In catalase assays, this compound quantifies residual H₂O₂ via:

Reaction : .

Colorimetric detection : Measure chromic acetate (Cr³⁺) at 570 nm.

Calibration : Prepare standard curves with known H₂O₂ concentrations.

Validation : Compare with alternative methods (e.g., permanganate titration) and assess linearity (R² > 0.99) .

Q. Advanced: How do ligand-assisted reactions enhance this compound’s selectivity in oxidation processes?

This compound complexes with ligands like pyridine (Collins reagent) or quinoline improve selectivity:

- Mechanism : Ligands stabilize Cr⁶⁺ intermediates, reducing over-oxidation.

- Applications : Selective oxidation of allylic alcohols without epoxide formation.

Optimization : - Vary ligand:Cr molar ratios (1:1 to 3:1).

- Test solvents (e.g., dichloromethane vs. acetone).

- Monitor reaction kinetics via TLC or in situ FTIR .

Q. Advanced: What strategies mitigate environmental risks of this compound in academic research?

- Substitution : Replace with MnO₂ or TEMPO-based oxidants where feasible.

- Waste minimization : Use microfluidic reactors to reduce reagent volumes.

- Regulatory compliance : Follow EPA guidelines (e.g., SW-846 Method 7196A for Cr analysis).

- Lifecycle assessment : Quantify energy/CO₂ footprint using tools like EATOS .

属性

IUPAC Name |

dihydroxy(dioxo)chromium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.2H2O.2O/h;2*1H2;;/q+2;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRVSOGSZCMJSLX-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[Cr](=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2CrO4, CrH2O4 | |

| Record name | chromic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Chromic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8034455 | |

| Record name | Chromic(VI) acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.010 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

CrO3: Dark-red, odorless flakes or powder. [Note: Often used in an aqueous solution (H2CrO4); [NIOSH] Dark, red-purple solid; Soluble in water; [ACGIH] | |

| Record name | Chromic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1148 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes at about 250 °C /Anhydrous chromic acid, chromic trioxide/ | |

| Record name | CHROMIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6769 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 1.1X10+6 mg/L at 17 °C, In water, 169 g/100 g water at 25 °C /Anhydrous chromic acid, chromic trioxide/, In water, 1854 g/L at 20 °C, Soluble in alcohol and mineral acids /Anhydrous chromic acid/, For more Solubility (Complete) data for CHROMIC ACID (6 total), please visit the HSDB record page. | |

| Record name | CHROMIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6769 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.67-2.82 /Anhydrous chromic acid/ | |

| Record name | CHROMIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6769 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Dark purplish-red crystals /Anhydrous chromic acid/, Red ortho crystals /Anhydrous chromic acid, chromic trioxide/, Brown solid | |

CAS No. |

7738-94-5 | |

| Record name | Chromic acid (H2CrO4) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7738-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chromic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007738945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromic(VI) acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chromic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.910 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHROMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SA8VOV0V7Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHROMIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6769 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

196 °C /Anhydrous chromic acid/ | |

| Record name | CHROMIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6769 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。